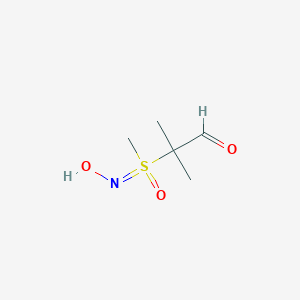![molecular formula C17H14N2O4S B225868 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid](/img/structure/B225868.png)
2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave irradiation or one-pot multicomponent reactions. These methods not only increase the yield but also reduce the reaction time and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to various biological effects such as apoptosis (programmed cell death) or inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its anti-tubercular activity.
3-(1,3-Benzothiazol-2-yl)-2-phenylpropanoic acid: Studied for its anti-inflammatory properties.
Uniqueness
What sets 2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid apart is its unique combination of a benzothiazole ring with a methoxy group and a carbamoyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H14N2O4S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
VOYXLOBWGKGFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



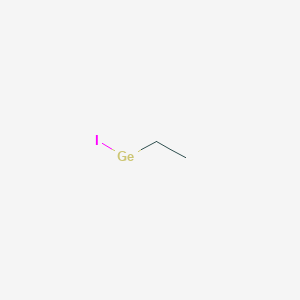

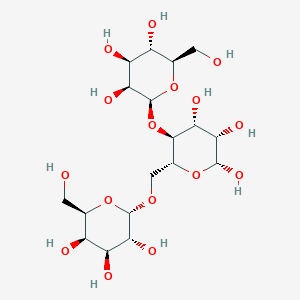

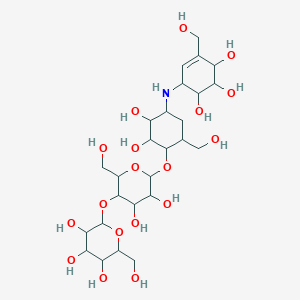
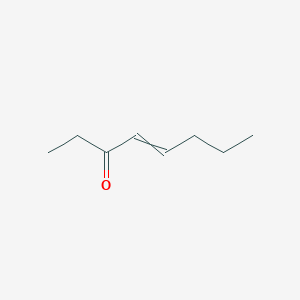


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)


